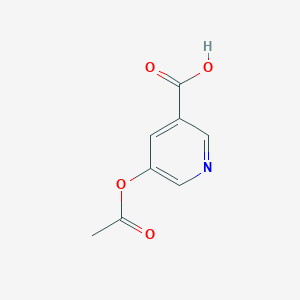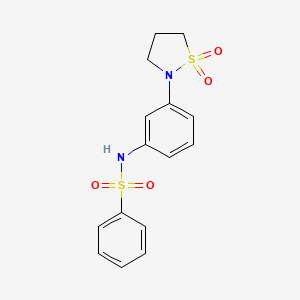
5-(Acetyloxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 5-(Acetyloxy)nicotinic acid is represented by the linear formula C8H7NO4 . The InChI code for this compound is 1S/C8H7NO4/c1-5(10)13-7-2-6(8(11)12)3-9-4-7/h2-4H,1H3,(H,11,12) .Physical and Chemical Properties Analysis
The molecular weight of this compound is 181.15 .Scientific Research Applications
Nicotinic Acetylcholine Receptors and Neurological Disorders
5-(Acetyloxy)nicotinic acid is closely related to nicotinic acid, which is implicated in the study of nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurological and neuromuscular disorders. nAChRs are diverse and are expressed in both the nervous system and at the neuromuscular junction (Millar & Gotti, 2009).
Herbicidal Activity of Nicotinic Acid Derivatives
Derivatives of nicotinic acid, closely related to this compound, have been explored for their herbicidal properties. Certain nicotinic acid derivatives have shown effective herbicidal activity, which could be beneficial for developing new herbicides (Yu et al., 2021).
Modulation of Ion Channels
Studies on the modulation of ion channels, particularly the conversion of ion selectivity in receptors that include nAChRs, provide insight into the broader applications of compounds related to this compound. This research contributes to understanding excitatory and inhibitory neurotransmission (Gunthorpe & Lummis, 2001).
Potential in Treating Dyslipidemia
The application of nicotinic acid in treating dyslipidemia and its mechanism of action involving specific receptors provides a template for understanding the potential roles of its derivatives, including this compound. This research could guide the development of new therapeutic agents (Wise et al., 2003).
Role in Alzheimer's Disease and Neurological Conditions
The involvement of nAChRs in diseases like Alzheimer's, Parkinson's, and dementia, and the use of nicotinic acid derivatives as markers in studying these diseases, highlights the potential research applications of this compound in neurology (Pimlott et al., 2004).
Industrial Applications in Producing Nicotinic Acid
The production methods of nicotinic acid, which is related to this compound, have industrial significance. Exploring ecological production methods could lead to more sustainable practices (Lisicki et al., 2022).
Antimicrobial Activity
Nicotinic acid derivatives exhibit promising antimicrobial activity, particularly against Gram-positive bacteria. This suggests potential research applications for this compound in developing antimicrobial agents (Paruch et al., 2022).
Parkinson's Disease Research
The study of nicotinic acetylcholine receptor subunits and their role in Parkinson's disease highlights the broader implications for compounds like this compound in neurological research (Leino et al., 2018).
Future Directions
The future directions of research on 5-(Acetyloxy)nicotinic acid and similar compounds could potentially involve the development of new therapeutic tools for neurological and non-neurological conditions . There is also interest in the evolution of tobacco products and the potential impact of nicotine reduction .
Properties
IUPAC Name |
5-acetyloxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)13-7-2-6(8(11)12)3-9-4-7/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYMGSCOQGPLSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN=CC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Azepan-1-yl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2411586.png)

![N-(3-fluoro-4-methylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2411590.png)
![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2411591.png)

![2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2411596.png)

![N-(4-carbamoylphenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411599.png)
![3-(7-methoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2411600.png)


![2-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2411605.png)
